molecular formula C24H28N2O4 B349643 1-[4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone CAS No. 438486-98-7

1-[4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

Cat. No.: B349643
CAS No.: 438486-98-7
M. Wt: 408.5g/mol
InChI Key: NSSMCHDSEHPKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a complex organic compound with a unique structure that combines several functional groups, including a morpholine ring, a furan ring, and a naphthoxazine moiety

Preparation Methods

One common synthetic route involves the cyclization of α-aminoalkylnaphthols with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents due to its unique structure.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The naphthoxazine core may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar compounds include other naphthoxazine derivatives and morpholine-containing molecules. Compared to these compounds, 1-(6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Similar compounds include:

This detailed overview provides a comprehensive understanding of 1-(6-methyl-3-(3-morpholinopropyl)-3,4-dihydro-2H-furo[3’,2’:3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-16(27)21-17(2)30-24-19-7-4-3-6-18(19)23-20(22(21)24)14-26(15-29-23)9-5-8-25-10-12-28-13-11-25/h3-4,6-7H,5,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSMCHDSEHPKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CCCN5CCOCC5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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